molecular formula C24H26N4 B12202665 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12202665
M. Wt: 370.5 g/mol
InChI Key: YFIMLDRVZADTOF-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines pyrazolo and pyrimidin rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidin core, followed by the introduction of the substituents at the appropriate positions. Common reagents used in these reactions include various alkylating agents, phenyl derivatives, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

2-methyl-3-phenyl-N-(1-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-16(2)21-15-22(25-17(3)19-11-7-5-8-12-19)28-24(26-21)23(18(4)27-28)20-13-9-6-10-14-20/h5-17,25H,1-4H3

InChI Key

YFIMLDRVZADTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC(C)C4=CC=CC=C4

Origin of Product

United States

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